molecular formula C6H5N3O B7725329 4-Hydroxybenzotriazole CAS No. 2387180-06-3

4-Hydroxybenzotriazole

Cat. No. B7725329
CAS RN: 2387180-06-3
M. Wt: 135.12 g/mol
InChI Key: JMTMSDXUXJISAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is a white crystalline powder, which as a commercial product contains some water (~11.7% wt as the HOBt monohydrate crystal) . Anhydrous HOBt is explosive . It is mainly used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis .


Synthesis Analysis

HOBt is a standard coupling agent commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis . It plays a significant role in reducing the racemization during peptide synthesis . The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields .


Molecular Structure Analysis

The molecular structure of HOBt is characterized by a benzotriazole fragment known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Chemical Reactions Analysis

HOBt is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides . It is also used for the synthesis of amides from carboxylic acids aside from amino acids . These substrates may not be convertible to the acyl chlorides .


Physical And Chemical Properties Analysis

HOBt has a molar mass of 135.1234 g mol −1 (anhydrous) and a melting point of 156 to 159 °C (313 to 318 °F; 429 to 432 K) (decomposes) .

Scientific Research Applications

Construction of Pharmacologically Important Heterocyclic Skeletons

4-Hydroxybenzotriazole is recognized as a versatile, useful, and successful synthesis protocol in the construction of pharmacologically important heterocyclic skeletons . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Synthesis of Diverse Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology has grown to its present height, the opportunities and its potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

Preparation of Simple Benzotriazole Derivatives

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthetic Utility of Simple Benzotriazole Derivatives

Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .

Corrosion Inhibitors

Benzotriazole derivatives have found profound applications as corrosion inhibitors . They are used to protect metals from corrosion, especially in acidic environments .

UV Filters

Benzotriazole derivatives are also used as UV filters . They absorb ultraviolet light, protecting materials from the harmful effects of UV radiation .

Materials for Solar and Photovoltaic Cells

Benzotriazole derivatives are used in the manufacture of solar and photovoltaic cells . They enhance the efficiency of these cells by absorbing and converting more sunlight into electricity .

Medicinal Chemistry

Benzotriazole derivatives have applications in medicinal chemistry . They are used in the synthesis of various drugs and pharmaceuticals .

Mechanism of Action

Target of Action

4-Hydroxybenzotriazole (HOBt) is an organic compound that is a derivative of benzotriazole . It is primarily used in peptide synthesis, where it acts on the amino group of protected amino acids . The primary targets of HOBt are these amino acids, and its role is to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis .

Mode of Action

HOBt operates by producing activated esters, which are used in peptide synthesis . The process involves the condensation of the amino group of protected amino acids with the activated ester . These esters are insoluble and react with amines at ambient temperature to give amides . HOBt is also used for the synthesis of amides from carboxylic acids aside from amino acids .

Biochemical Pathways

The biochemical pathways affected by HOBt primarily involve peptide synthesis . By producing activated esters, HOBt facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects include the successful synthesis of peptides, which play vital roles in various biological functions.

Pharmacokinetics

It’s known that 4-hydroxybenzotriazole and 5-hydroxybenzotriazole have been detected in incubations of benzotriazole with the 10000 × g supernatant from rat liver homogenate

Result of Action

The primary result of HOBt’s action is the improved efficiency of peptide synthesis . By acting as a suppressor of racemization and a facilitator of amide bond formation, HOBt contributes to the successful creation of peptides . These peptides can then go on to perform various functions within biological systems.

Action Environment

The action of HOBt can be influenced by environmental factors. For instance, in aquatic environments, benzotriazoles, including HOBt, have been found to undergo photochemical reactions . The photochemical half-lives of benzotriazoles in these environments support their persistence, suggesting that environmental factors such as light exposure can influence the action and stability of HOBt .

Safety and Hazards

HOBt is classified as a class 1.3C explosive . It is harmful if swallowed and in contact with skin, and it causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity, straightforward recyclability of catalyst and solvent, minimal solvent loss, and easy isolation of products . In the future, we will focus on designing and developing efficient, environmentally friendly, and economical reaction systems to make the reaction conditions of existing reaction pathways greener and the reaction process simpler .

properties

IUPAC Name

2H-benzotriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMSDXUXJISAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374722, DTXSID401020651
Record name 4-Hydroxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzotriazole

CAS RN

26725-51-9, 2387180-06-3
Record name 4-Hydroxybenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26725-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzotriazole
Reactant of Route 2
4-Hydroxybenzotriazole
Reactant of Route 3
4-Hydroxybenzotriazole
Reactant of Route 4
4-Hydroxybenzotriazole
Reactant of Route 5
4-Hydroxybenzotriazole
Reactant of Route 6
4-Hydroxybenzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.